molecular formula C27H30ClN3O8S B12351452 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate

2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate

Cat. No.: B12351452
M. Wt: 592.1 g/mol
InChI Key: BOYXFQZDWKVQDB-SPIKMXEPSA-N
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Description

2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of neuroleptics and antipsychotics. This compound is structurally characterized by a phenothiazine core with a chloro substituent at the 2-position and a piperazine moiety at the 10-position, linked via a propyl chain. The dimaleate salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine typically involves the following steps:

    Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Chlorination: The phenothiazine core is chlorinated at the 2-position using chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Alkylation: The chlorinated phenothiazine is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.

    Piperazine Substitution: The final step involves the substitution of the chlorine atom with piperazine in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenothiazine core to dihydrophenothiazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Piperazine and potassium carbonate (K2CO3) are used for nucleophilic substitution.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Dihydrophenothiazine derivatives.

    Substitution: Piperazine-substituted phenothiazine derivatives.

Scientific Research Applications

2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various phenothiazine derivatives.

    Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential antipsychotic and neuroleptic properties.

    Industry: Utilized in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This blockade of dopamine receptors is responsible for its antipsychotic effects. Additionally, it may interact with other neurotransmitter receptors, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Perphenazine: Another phenothiazine derivative with similar antipsychotic properties.

    Prochlorperazine: Used primarily as an antiemetic and antipsychotic.

    Chlorpromazine: One of the first antipsychotic drugs, with a similar mechanism of action.

Uniqueness

2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other phenothiazine derivatives. Its dimaleate salt form also enhances its solubility and stability, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H30ClN3O8S

Molecular Weight

592.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-chloro-10-(3-piperazin-1-ylpropyl)phenothiazine

InChI

InChI=1S/C19H22ClN3S.2C4H4O4/c20-15-6-7-19-17(14-15)23(16-4-1-2-5-18(16)24-19)11-3-10-22-12-8-21-9-13-22;2*5-3(6)1-2-4(7)8/h1-2,4-7,14,21H,3,8-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

BOYXFQZDWKVQDB-SPIKMXEPSA-N

Isomeric SMILES

C1NCCN(C1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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